Lorglumide sodium is a potent cholecystokinin (CCK) receptor antagonist with a variety of applications in medical research and potential therapeutic uses. It has been extensively studied for its effects on pancreatic secretion, gastric acid secretion, and its role in modulating the activity of dopamine neurons, among other physiological processes. This comprehensive analysis will delve into the mechanism of action of lorglumide sodium and its applications across various fields, drawing on data from multiple research studies.
Lorglumide sodium functions primarily as a competitive antagonist of CCK receptors, which are implicated in numerous physiological responses, including digestive enzyme secretion and growth of the pancreas. Studies have shown that lorglumide can effectively displace concentration-response curves to CCK analogues, such as caerulein, suggesting competitive antagonism at CCK receptors2. This antagonism is selective, as lorglumide does not affect responses induced by other peptides like bombesin2. Additionally, lorglumide has been shown to reverse chronic haloperidol-induced depolarization inactivation of dopamine cells, indicating its potential involvement in the therapeutic action of antipsychotic drugs4.
Lorglumide has been extensively studied for its effects on the pancreas. It has been shown to inhibit pancreatic exocrine secretion induced by CCK analogues both in vitro and in vivo2. Furthermore, lorglumide can reduce the trophic effects of exogenous CCK on pancreatic growth and enzyme composition, suggesting its potential in treating conditions associated with excessive pancreatic stimulation5. In newborn rats, lorglumide antagonized the pancreatic actions of caerulein, indicating its role in modulating pancreatic function from an early age7.
The compound has also been found to significantly inhibit gastric acid secretion stimulated by gastrin and peptone in rats3. This effect is particularly pronounced towards the end of the stimulation period, suggesting a time-dependent modulation of gastric acid secretion by lorglumide3.
In the context of neurological research, lorglumide has been shown to reverse the effects of chronic haloperidol on dopamine neurons4. This finding is significant as it suggests a role for CCK receptors in the therapeutic effects of antipsychotic drugs and points to potential applications of lorglumide in the treatment of disorders involving dopamine dysregulation4.
Lorglumide has been evaluated for its effects on gallbladder smooth muscle strips, where it effectively antagonized CCK-induced contractions9. This suggests its potential use in the treatment of biliary pain and other gallbladder-related conditions9.
In models of acute experimental pancreatitis, lorglumide moderated the plasma proteinase-antiproteinase balance and reduced mortality, indicating a protective effect in this condition8. This could have implications for the management of pancreatitis in clinical settings8.
Lastly, lorglumide has been shown to inhibit CCK-8-induced responses of exocrine secretion in isolated perfused preparations of the rat pancreas10. This further supports its role in modulating digestive processes through its action on CCK receptors10.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: